steroidogenesis-activator polypeptide steroidogenesis-activator polypeptide
Brand Name: Vulcanchem
CAS No.: 108563-23-1
VCID: VC0012552
InChI: InChI=1S/C141H226N34O51/c1-15-71(10)110(146)132(216)167-111(70(8)9)134(218)159-85(39-44-98(145)181)138(222)173-53-24-31-94(173)130(214)168-113(73(12)17-3)136(220)169-112(72(11)16-2)135(219)166-93(67-177)129(213)155-80(30-20-23-51-144)119(203)160-86(56-68(4)5)125(209)161-87(58-76-35-37-77(180)38-36-76)116(200)149-63-101(184)152-92(66-176)117(201)148-62-99(182)147-65-102(185)172-52-26-33-96(172)139(223)175-55-27-34-97(175)140(224)174-54-25-32-95(174)131(215)171-114(74(13)178)133(217)150-64-100(183)151-81(40-45-103(186)187)121(205)156-83(42-47-105(190)191)123(207)163-90(61-109(198)199)128(212)170-115(75(14)179)137(221)164-89(60-108(196)197)127(211)157-82(41-46-104(188)189)122(206)154-78(28-18-21-49-142)118(202)153-79(29-19-22-50-143)120(204)162-88(59-107(194)195)126(210)158-84(43-48-106(192)193)124(208)165-91(141(225)226)57-69(6)7/h35-38,68-75,78-97,110-115,176-180H,15-34,39-67,142-144,146H2,1-14H3,(H2,145,181)(H,147,182)(H,148,201)(H,149,200)(H,150,217)(H,151,183)(H,152,184)(H,153,202)(H,154,206)(H,155,213)(H,156,205)(H,157,211)(H,158,210)(H,159,218)(H,160,203)(H,161,209)(H,162,204)(H,163,207)(H,164,221)(H,165,208)(H,166,219)(H,167,216)(H,168,214)(H,169,220)(H,170,212)(H,171,215)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,225,226)/t71-,72-,73-,74+,75+,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,110-,111-,112-,113-,114-,115-/m0/s1
SMILES: CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)N
Molecular Formula: C141H226N34O51
Molecular Weight: 3213.546

steroidogenesis-activator polypeptide

CAS No.: 108563-23-1

Main Products

VCID: VC0012552

Molecular Formula: C141H226N34O51

Molecular Weight: 3213.546

steroidogenesis-activator polypeptide - 108563-23-1

CAS No. 108563-23-1
Product Name steroidogenesis-activator polypeptide
Molecular Formula C141H226N34O51
Molecular Weight 3213.546
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C141H226N34O51/c1-15-71(10)110(146)132(216)167-111(70(8)9)134(218)159-85(39-44-98(145)181)138(222)173-53-24-31-94(173)130(214)168-113(73(12)17-3)136(220)169-112(72(11)16-2)135(219)166-93(67-177)129(213)155-80(30-20-23-51-144)119(203)160-86(56-68(4)5)125(209)161-87(58-76-35-37-77(180)38-36-76)116(200)149-63-101(184)152-92(66-176)117(201)148-62-99(182)147-65-102(185)172-52-26-33-96(172)139(223)175-55-27-34-97(175)140(224)174-54-25-32-95(174)131(215)171-114(74(13)178)133(217)150-64-100(183)151-81(40-45-103(186)187)121(205)156-83(42-47-105(190)191)123(207)163-90(61-109(198)199)128(212)170-115(75(14)179)137(221)164-89(60-108(196)197)127(211)157-82(41-46-104(188)189)122(206)154-78(28-18-21-49-142)118(202)153-79(29-19-22-50-143)120(204)162-88(59-107(194)195)126(210)158-84(43-48-106(192)193)124(208)165-91(141(225)226)57-69(6)7/h35-38,68-75,78-97,110-115,176-180H,15-34,39-67,142-144,146H2,1-14H3,(H2,145,181)(H,147,182)(H,148,201)(H,149,200)(H,150,217)(H,151,183)(H,152,184)(H,153,202)(H,154,206)(H,155,213)(H,156,205)(H,157,211)(H,158,210)(H,159,218)(H,160,203)(H,161,209)(H,162,204)(H,163,207)(H,164,221)(H,165,208)(H,166,219)(H,167,216)(H,168,214)(H,169,220)(H,170,212)(H,171,215)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,225,226)/t71-,72-,73-,74+,75+,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,110-,111-,112-,113-,114-,115-/m0/s1
Standard InChIKey ZVNTZERXNBKDHE-BSXMHZOWSA-N
SMILES CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)N
PubChem Compound 131698150
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator